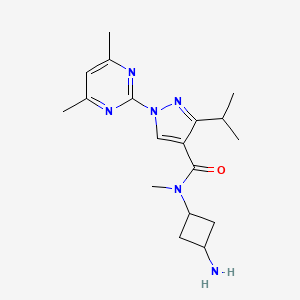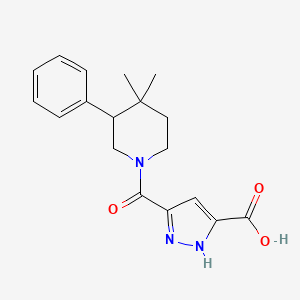![molecular formula C19H31N3O B7438785 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol, also known as PB28, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PB28 belongs to the class of compounds called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in different tissues.
Mécanisme D'action
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol selectively binds to androgen receptors in different tissues, leading to tissue-specific effects. It has a high affinity for androgen receptors in muscle and bone tissues, leading to anabolic effects such as increased muscle mass and bone density. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol also has anti-androgenic effects in the prostate, reducing the risk of prostate cancer and other androgen-related side effects.
Biochemical and Physiological Effects:
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to reduce the risk of prostate cancer and other androgen-related side effects. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has a tissue-specific mechanism of action, leading to anabolic effects in muscle and bone tissues while reducing the risk of androgen-related side effects in the prostate.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has several advantages for lab experiments, including its tissue-specific mechanism of action and its potential as a therapeutic agent in various diseases. However, 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol also has limitations, including its limited availability and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has several potential future directions, including its use as a therapeutic agent in various diseases such as cancer, osteoporosis, and muscle wasting. Further research is needed to determine its safety and efficacy in humans. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol may also have potential as a performance-enhancing drug, although further research is needed to determine its potential as a doping agent.
Méthodes De Synthèse
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol can be synthesized using a three-step reaction sequence. The first step involves the reaction of 1-(4-bromophenyl)piperazine with 3-(4-isobutylphenyl)propan-1-amine to form 1-[3-(4-isobutylphenyl)propyl]-4-(4-bromophenyl)piperazine. The second step involves the reaction of this intermediate with cyclobutanone to form 1-[1-[3-(4-isobutylphenyl)propyl]-4-(4-bromophenyl)piperazin-1-yl]cyclobutan-1-ol. The final step involves the reaction of this intermediate with 3-(4-isobutylphenyl)propylamine to form 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol.
Applications De Recherche Scientifique
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, osteoporosis, and muscle wasting. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has shown promising results in preclinical studies as a selective androgen receptor modulator with tissue-specific effects. It has been shown to increase muscle mass and bone density while reducing the risk of prostate cancer and other androgen-related side effects.
Propriétés
IUPAC Name |
1-[1-[3-(4-propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)21-10-12-22(13-11-21)18-7-4-6-17(14-18)20-16(3)19(23)8-5-9-19/h4,6-7,14-16,20,23H,5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJUZWKVXBWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)NC(C)C3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![5-[[2-(1-Methoxypiperidin-4-yl)acetyl]amino]-1-methylpyrazole-3-carboxylic acid](/img/structure/B7438717.png)
![3-hydroxy-1-(6H-thieno[2,3-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7438726.png)
![N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B7438729.png)
![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)

![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]sulfonyl]-1-methylcyclobutane-1-carboxamide](/img/structure/B7438743.png)
![3-[[5-(Dimethylcarbamoyl)oxolan-2-yl]methylcarbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438752.png)
![4-[(3R)-3-[(2,5-dimethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438756.png)
![2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid](/img/structure/B7438761.png)
![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
